(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid
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Overview
Description
(Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, a cyclohexyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The starting material, 3-chloro-4-methoxybenzaldehyde, undergoes a condensation reaction with cyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Comparison:
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile: Similar in structure but contains a nitrile group instead of a carboxylic acid moiety. This difference can significantly impact its reactivity and biological activity.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a similar phenyl ring with a methoxy group but has different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-(3-chloro-4-methoxyphenyl)-3-cyclohexylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQIQDWQHOPNGY-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)O)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)O)/C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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